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Compound of Interest

Compound Name:
(2,4-Difluoro-3-

methoxyphenyl)boronic acid

Cat. No.: B1425577 Get Quote

An In-Depth Technical Guide to (2,4-Difluoro-3-methoxyphenyl)boronic acid: A Keystone

Reagent in Modern Drug Discovery

Abstract
(2,4-Difluoro-3-methoxyphenyl)boronic acid has emerged as a pivotal building block in

contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern,

featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group,

imparts distinct reactivity and selectivity, making it an invaluable tool for the construction of

complex molecular architectures. This guide provides an in-depth analysis of its chemical

properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed

cross-coupling reactions. Authored for researchers, chemists, and drug development

professionals, this document synthesizes field-proven insights and detailed protocols to

facilitate its effective utilization in the laboratory.

Core Chemical Identity and Physicochemical
Properties
(2,4-Difluoro-3-methoxyphenyl)boronic acid is an organoboron compound that serves as a

stable, versatile intermediate in synthetic chemistry. Its identity and key properties are

summarized below.
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Table 1: Chemical Identity and Properties

Property Value Source

CAS Number 406482-18-6 [1]

Molecular Formula C₇H₇BF₂O₃ [1]

Molecular Weight 187.94 g/mol [1]

IUPAC Name
(2,4-Difluoro-3-

methoxyphenyl)boronic acid
N/A

SMILES
B(C1=C(C(=C(C=C1)F)OC)F)

(O)O
[1]

Appearance White to yellow crystal/powder [2]

Storage Inert atmosphere, 2-8°C [1]

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms with positions

B [label="B", pos="0,0!"];

O1 [label="O", pos="-1.2,-0.5!"];

H1 [label="H", pos="-1.8,-0.3!"];

O2 [label="O", pos="1.2,-0.5!"];

H2 [label="H", pos="1.8,-0.3!"];

C1 [label="C", pos="0,1.5!"];

C2 [label="C", pos="-1.3,2.0!"];

C3 [label="C", pos="-1.3,3.5!"];

C4 [label="C", pos="0,4.0!"];

C5 [label="C", pos="1.3,3.5!"];

C6 [label="C", pos="1.3,2.0!"];

F1 [label="F", pos="-2.4,1.5!"];

O3 [label="O", pos="-2.4,4.2!"];
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CH3 [label="CH₃", pos="-3.5,4.0!"];

F2 [label="F", pos="2.4,1.5!"];

// Aromatic ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent bonds

B -- C1;

B -- O1;

B -- O2;

O1 -- H1;

O2 -- H2;

C2 -- F1;

C3 -- O3;

O3 -- CH3;

C6 -- F2;

// Double bonds in the ring (approximate representation)

edge [style=bold];

C1 -- C6;

C2 -- C3;

C4 -- C5;

}

Caption: Chemical structure of (2,4-Difluoro-3-methoxyphenyl)boronic acid.

Synthesis and Mechanistic Considerations
The synthesis of substituted phenylboronic acids typically involves the reaction of an

organometallic intermediate with a boron electrophile, such as trimethyl borate. For (2,4-
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Difluoro-3-methoxyphenyl)boronic acid, a common and effective strategy is the ortho-

lithiation of a suitable precursor followed by borylation.

A plausible synthetic route starts from 1,3-difluoro-2-methoxybenzene. The methoxy group acts

as a directed metalation group (DMG), guiding an organolithium reagent like n-butyllithium (n-

BuLi) to deprotonate the adjacent ortho position (C4). This regioselectivity is a cornerstone of

modern aromatic functionalization. The resulting aryllithium species is a potent nucleophile that

readily attacks the electrophilic boron atom of trimethyl borate. The reaction is performed at low

temperatures (e.g., -78 °C) to prevent side reactions and ensure stability of the organolithium

intermediate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the

final boronic acid product.[3]

Causality in Synthesis:

Directed Ortho-Metalation: The choice of a methoxy-substituted precursor is deliberate. The

oxygen's lone pairs coordinate to the lithium cation, lowering the activation energy for

deprotonation at the adjacent carbon, thus ensuring high regioselectivity.

Low Temperature: Organolithium reagents are highly reactive. Maintaining temperatures at

-78 °C (dry ice/acetone bath) is critical to prevent degradation and undesired side reactions,

such as reaction with the solvent (e.g., THF).

Electrophile Choice: Trimethyl borate, B(OMe)₃, is an ideal boron source. It is sufficiently

electrophilic to react with the aryllithium intermediate but is less prone to over-reaction than

more reactive boron halides.

Acidic Workup: The initial product is a boronate ester. Hydrolysis with a mild acid (e.g., dilute

HCl or H₂SO₄) is required to cleave the B-O-CH₃ bonds and form the B(OH)₂ moiety.[4]

Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (2,4-Difluoro-3-methoxyphenyl)boronic acid lies in its application as a

nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed

reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for

creating biaryl structures, which are prevalent in pharmaceuticals.[6][7]
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The electronic properties of this specific boronic acid make it particularly interesting for drug

discovery:

Fluorine Substituents: The two fluorine atoms at the 2- and 4-positions are strongly electron-

withdrawing. This can influence the metabolic stability of the final molecule by blocking sites

susceptible to oxidative metabolism (e.g., cytochrome P450). Furthermore, fluorine can alter

the pKa of nearby functional groups and enhance binding affinity to protein targets through

favorable electrostatic interactions.

Methoxy Substituent: The methoxy group at the 3-position is electron-donating and can

serve as a hydrogen bond acceptor, providing an additional point of interaction with

biological targets.

This combination of substituents allows medicinal chemists to fine-tune the steric and electronic

properties of drug candidates, potentially improving their efficacy, selectivity, and

pharmacokinetic profiles.[8][9] Boronic acids are versatile building blocks for synthesizing

complex molecules for pharmaceuticals and agrochemicals.[10]

Experimental Protocol: Representative Suzuki-
Miyaura Coupling
This protocol describes a general, self-validating procedure for the coupling of (2,4-Difluoro-3-
methoxyphenyl)boronic acid with a generic aryl bromide (Ar-Br).

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction.

Materials:

(2,4-Difluoro-3-methoxyphenyl)boronic acid (1.2 equiv.)

Aryl Bromide (Ar-Br) (1.0 equiv.)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv.)

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv.)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/1420-3049/25/18/4323
https://www.mdpi.com/1424-8247/15/3/264
https://www.chemimpex.com/products/40334
https://www.benchchem.com/product/b1425577?utm_src=pdf-body
https://www.benchchem.com/product/b1425577?utm_src=pdf-body
https://www.benchchem.com/product/b1425577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toluene/Dioxane (4:1 mixture)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Brine (saturated NaCl solution)

Deionized Water

Protocol Steps:

Reaction Setup:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add the aryl bromide (1.0 equiv.), (2,4-Difluoro-3-methoxyphenyl)boronic
acid (1.2 equiv.), and PdCl₂(dppf) (0.05 equiv.).

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to

ensure an oxygen-free atmosphere. The integrity of the inert atmosphere is critical as

Pd(0), the active catalytic species, is sensitive to oxygen.

Solvent and Base Addition:

Under the inert atmosphere, add the toluene/dioxane solvent mixture.

Add the 2 M aqueous sodium carbonate solution. The biphasic condition facilitates the

reaction, with the base activating the boronic acid in the aqueous phase and the coupling

occurring in the organic phase.[11]

Reaction Execution:

Heat the mixture to 85-90 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed

(typically 4-12 hours).
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Work-up and Extraction:

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with deionized water and then with brine to remove

the base and other aqueous-soluble impurities.

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium

sulfate.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the

desired biaryl product.
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1. Reagent Setup
(Ar-Br, Boronic Acid, PdCl₂(dppf))

in Flame-Dried Flask

2. Inert Atmosphere
(Evacuate & Backfill with N₂/Ar)

3. Add Solvents & Base
(Toluene/Dioxane & aq. Na₂CO₃)

4. Heat Reaction
(85-90 °C with Vigorous Stirring)

5. Monitor Progress
(TLC / LC-MS)

Reaction Incomplete

6. Cool to Room Temp
& Dilute with Ethyl Acetate

Reaction Complete

7. Aqueous Work-up
(Wash with H₂O, then Brine)

8. Dry & Concentrate
(Dry over MgSO₄, Evaporate Solvent)

9. Purify Product
(Silica Gel Column Chromatography)

Final Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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